![molecular formula C12H19F9O4Si B14270516 Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane CAS No. 136790-32-4](/img/structure/B14270516.png)
Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane is an organosilicon compound with a unique structure that combines a silane group with a nonafluorohexyl chain. This compound is known for its hydrophobic and oleophobic properties, making it useful in various industrial applications, including coatings, adhesives, and surface treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane typically involves the reaction of a nonafluorohexyl alcohol with a chlorosilane derivative. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Reaction of Nonafluorohexyl Alcohol with Chlorosilane:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane undergoes several types of chemical reactions, including:
-
Hydrolysis
Reagents: Water or moisture
Conditions: Ambient temperature
Products: Silanols and methanol
-
Condensation
Reagents: Silanols or other silane derivatives
Conditions: Acidic or basic catalysts
Products: Siloxane bonds
-
Substitution
Reagents: Nucleophiles (e.g., amines, alcohols)
Conditions: Mild heating
Products: Substituted silanes
Common Reagents and Conditions
Hydrolysis: Water, ambient temperature
Condensation: Acidic or basic catalysts, mild heating
Substitution: Nucleophiles, mild heating
Major Products Formed
Hydrolysis: Silanols, methanol
Condensation: Siloxane bonds
Substitution: Substituted silanes
Scientific Research Applications
Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane has a wide range of scientific research applications:
-
Chemistry
- Used as a coupling agent in the synthesis of hybrid materials.
- Employed in the modification of surfaces to impart hydrophobic and oleophobic properties.
-
Biology
- Utilized in the preparation of bio-compatible coatings for medical devices.
- Applied in the development of anti-fouling surfaces for biological applications.
-
Medicine
- Investigated for use in drug delivery systems due to its ability to modify surface properties.
- Explored for potential use in medical implants and prosthetics.
-
Industry
- Used in the production of coatings and adhesives with enhanced durability and resistance to environmental factors.
- Employed in the manufacture of electronic components with improved performance characteristics.
Mechanism of Action
The mechanism of action of Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane involves its ability to form strong covalent bonds with various substrates. The silane group reacts with hydroxyl groups on surfaces, forming siloxane bonds that anchor the compound to the substrate. The nonafluorohexyl chain imparts hydrophobic and oleophobic properties, reducing surface energy and preventing the adhesion of water and oils.
Comparison with Similar Compounds
Similar Compounds
- Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane
- Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]ethyl}silane
- Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]butyl}silane
Uniqueness
This compound is unique due to its specific combination of a silane group with a nonafluorohexyl chain. This structure provides a balance of reactivity and hydrophobicity, making it particularly effective in applications requiring durable, water- and oil-repellent surfaces.
Properties
CAS No. |
136790-32-4 |
|---|---|
Molecular Formula |
C12H19F9O4Si |
Molecular Weight |
426.35 g/mol |
IUPAC Name |
trimethoxy-[3-(3,3,4,4,5,5,6,6,6-nonafluorohexoxy)propyl]silane |
InChI |
InChI=1S/C12H19F9O4Si/c1-22-26(23-2,24-3)8-4-6-25-7-5-9(13,14)10(15,16)11(17,18)12(19,20)21/h4-8H2,1-3H3 |
InChI Key |
DXAVHNHPGPFCDI-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCOCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


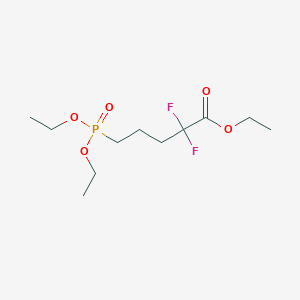
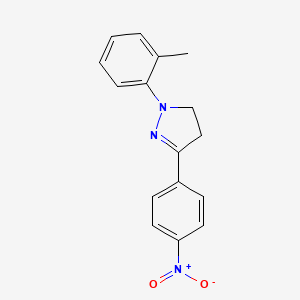
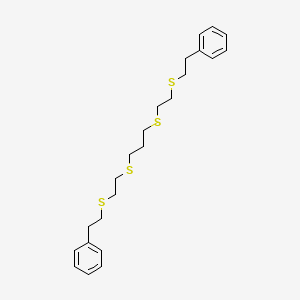
![2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14270460.png)
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
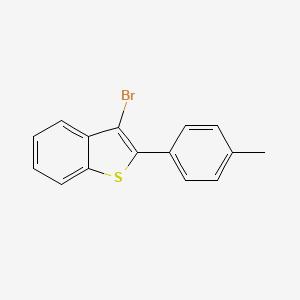

![Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester](/img/structure/B14270477.png)
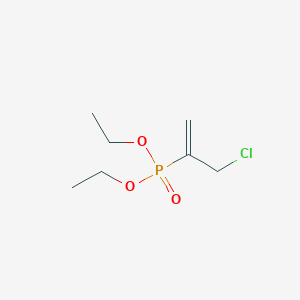
![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)

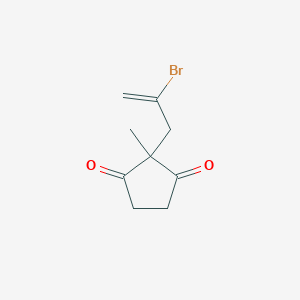
chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
